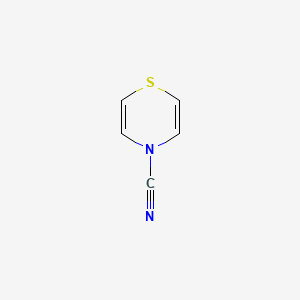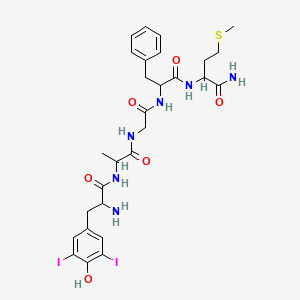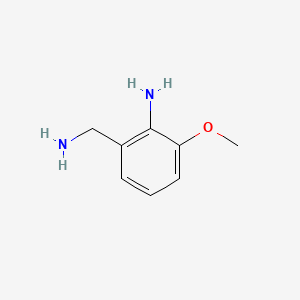
Toluene--alpha-,2-diamine, 3-methoxy- (6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of toluene, featuring an amino group at the alpha position and a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) typically involves the nitration of toluene followed by reduction and methoxylation. The nitration step introduces nitro groups into the toluene molecule, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated amines .
Aplicaciones Científicas De Investigación
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Toluene–alpha-,2-diamine: Lacks the methoxy group, which affects its chemical properties and applications.
Toluene–alpha-,3-diamine: Different positioning of the amino groups, leading to different reactivity.
Toluene–alpha-,2-diamine, 4-methoxy-: Methoxy group at a different position, altering its chemical behavior.
Uniqueness
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
101252-45-3 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.197 |
Nombre IUPAC |
2-(aminomethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H12N2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,9-10H2,1H3 |
Clave InChI |
MGAQBJVPXJZUPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1N)CN |
Sinónimos |
Toluene--alpha-,2-diamine, 3-methoxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


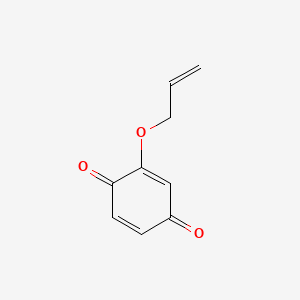
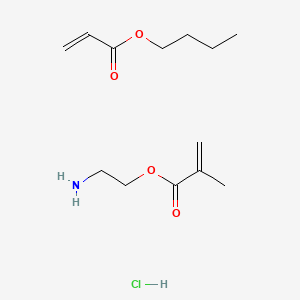
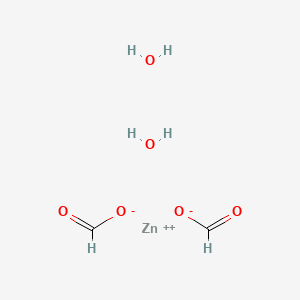
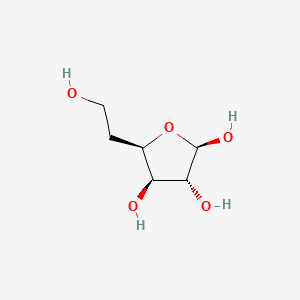

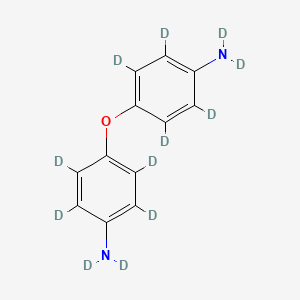
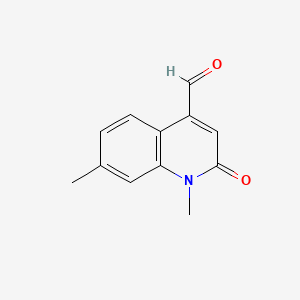
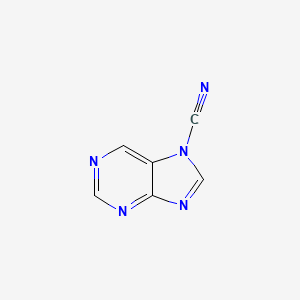
![[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B561034.png)
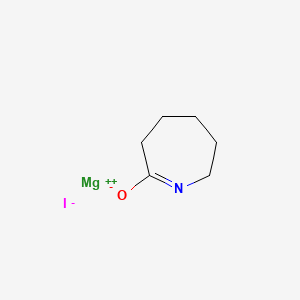
![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)
